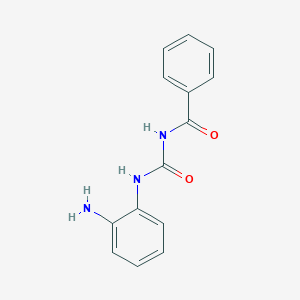![molecular formula C27H17BrO2 B282110 (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone](/img/structure/B282110.png)
(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone, also known as BPOC, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. BPOC has been studied for its potential as an anti-inflammatory and anti-cancer agent. In
Mechanism of Action
The mechanism of action of (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In addition to its effects on COX-2 and HDACs, (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses. (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has also been shown to be stable under a variety of conditions, which makes it a useful compound for in vitro and in vivo studies. However, there are also some limitations to the use of (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone in lab experiments. (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has low solubility in aqueous solutions, which can make it difficult to work with in certain assays. In addition, (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has not been extensively studied in vivo, so its pharmacokinetic and toxicity profiles are not well understood.
Future Directions
There are several future directions for research on (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone. One area of interest is the development of (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone derivatives that have improved solubility and pharmacokinetic properties. Another area of interest is the study of (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone in combination with other anti-cancer and anti-inflammatory agents, to determine whether it has synergistic effects. Finally, further studies are needed to determine the safety and efficacy of (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone in animal models, and ultimately in humans.
Synthesis Methods
(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone can be synthesized through a multi-step process that involves the reaction of acenaphthylene-2,3'-cycloprop-1'-one with 4-bromobenzaldehyde in the presence of a base, followed by a reaction with phenylhydrazine. The resulting compound is then treated with acetic anhydride to yield (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone.
Scientific Research Applications
(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has been studied for its potential as an anti-inflammatory and anti-cancer agent. In a study published in the European Journal of Medicinal Chemistry, (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone was found to inhibit the growth of human breast cancer cells in vitro. Another study published in the Journal of Medicinal Chemistry found that (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone exhibited anti-inflammatory activity in a mouse model of acute lung injury.
properties
Molecular Formula |
C27H17BrO2 |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
2//'-(4-bromobenzoyl)-3//'-phenylspiro[acenaphthylene-2,1//'-cyclopropane]-1-one |
InChI |
InChI=1S/C27H17BrO2/c28-19-14-12-18(13-15-19)25(29)24-23(17-6-2-1-3-7-17)27(24)21-11-5-9-16-8-4-10-20(22(16)21)26(27)30/h1-15,23-24H |
InChI Key |
SONHMVPVNIZQRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(C23C4=CC=CC5=C4C(=CC=C5)C3=O)C(=O)C6=CC=C(C=C6)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C23C4=CC=CC5=C4C(=CC=C5)C3=O)C(=O)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4,5-Dihydrobenzo[k]acephenanthrylen-7-yl phenyl ether](/img/structure/B282046.png)
![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)

![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)
